![molecular formula C22H22N2O5S B3202541 4-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methylbenzenesulfonamide CAS No. 1021210-56-9](/img/structure/B3202541.png)
4-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methylbenzenesulfonamide
Übersicht
Beschreibung
4-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methylbenzenesulfonamide, also known as EFI-1, is a chemical compound that has been studied for its potential use in cancer treatment. It belongs to the class of indole-2-carboxamide compounds and has been shown to have anticancer properties.
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methylbenzenesulfonamide involves the inhibition of the activity of the protein BRD4, which is involved in the regulation of gene expression. By inhibiting BRD4 activity, 4-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methylbenzenesulfonamide can disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methylbenzenesulfonamide can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. It has also been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methylbenzenesulfonamide in lab experiments is its selectivity for cancer cells, which can reduce the risk of toxicity to normal cells. However, one limitation is that it may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Zukünftige Richtungen
1. Further studies are needed to determine the optimal dosage and treatment regimen for 4-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methylbenzenesulfonamide in cancer therapy.
2. The potential use of 4-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methylbenzenesulfonamide in combination with other anticancer agents should be explored.
3. The development of more potent and selective BRD4 inhibitors based on the structure of 4-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methylbenzenesulfonamide should be investigated.
4. The use of 4-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methylbenzenesulfonamide in other diseases, such as inflammatory disorders, should be explored.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methylbenzenesulfonamide has been studied for its potential use in cancer treatment, particularly in the treatment of acute myeloid leukemia (AML). It has been shown to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
4-ethoxy-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-3-28-20-9-8-18(13-15(20)2)30(26,27)23-17-7-6-16-10-11-24(19(16)14-17)22(25)21-5-4-12-29-21/h4-9,12-14,23H,3,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPMJKVEAWTDPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.